![molecular formula C17H22N2O B7493822 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as BPH-1358, is a novel compound that has been developed for scientific research applications. This compound belongs to the class of pyrrolidinyl-bicycloheptanes and has been found to have potential therapeutic applications in the field of neuroscience.
作用機序
2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a selective inhibitor of the dopamine transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is a critical process in the regulation of dopamine levels in the brain. By inhibiting the DAT, 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone increases the levels of dopamine in the synaptic cleft, leading to an increase in dopamine signaling in the brain.
Biochemical and Physiological Effects:
The increase in dopamine signaling in the brain due to the inhibition of DAT by 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several biochemical and physiological effects. It has been found to enhance cognitive function, improve motor function, and increase the reward response in the brain. Additionally, it has been found to have potential anti-depressant effects.
実験室実験の利点と制限
The advantages of 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone for lab experiments include its high selectivity and potency for the DAT, making it a useful tool for studying the role of dopamine in various neurological disorders. Additionally, its unique chemical structure makes it a valuable compound for structure-activity relationship studies.
The limitations of 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone for lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
For the research on 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone include further studies on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone are needed to determine its optimal dosing and administration. Finally, further research is needed to explore the potential side effects of 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and its long-term safety profile.
合成法
The synthesis of 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves a multistep process that includes the reaction of 2-pyridin-4-ylpyrrolidine with bicyclo[2.2.1]heptan-2-one in the presence of a base. The resulting product is then purified using chromatography to obtain pure 2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
科学的研究の応用
2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the dopamine transporter (DAT) and has been found to have a high affinity for the DAT. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(15-11-12-3-4-14(15)10-12)19-9-1-2-16(19)13-5-7-18-8-6-13/h5-8,12,14-16H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYAKQOLRDIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC3CCC2C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)


![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
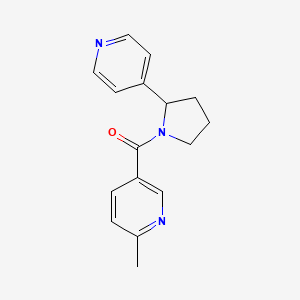
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
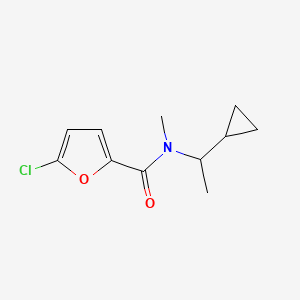
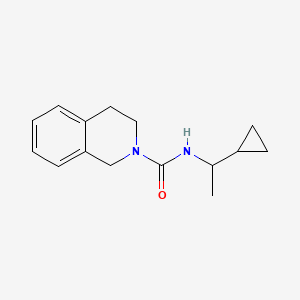
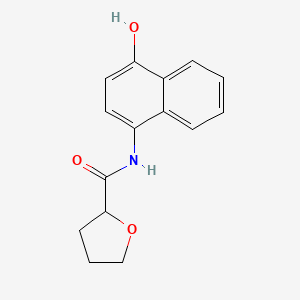
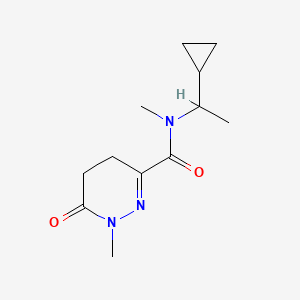
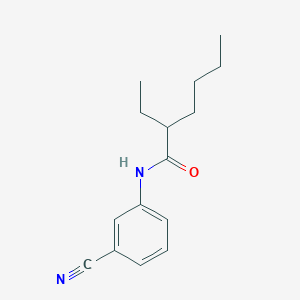
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
